molecular formula C8H14O2 B12929794 1-Ethoxy-2-methylpent-4-yn-2-ol CAS No. 62603-45-6

1-Ethoxy-2-methylpent-4-yn-2-ol

Cat. No.: B12929794
CAS No.: 62603-45-6
M. Wt: 142.20 g/mol
InChI Key: QVONEMXPTQBABP-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methylpent-4-yn-2-ol is an organic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and a triple bond. This compound is part of the alkyne family, known for their carbon-carbon triple bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-methylpent-4-yn-2-ol can be synthesized through various methods. One common approach involves the reaction of 2-methyl-3-butyn-2-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-methylpent-4-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethoxy-2-methylpent-4-yn-2-ol involves its interaction with specific molecular targets. The triple bond and ethoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .

Properties

CAS No.

62603-45-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-ethoxy-2-methylpent-4-yn-2-ol

InChI

InChI=1S/C8H14O2/c1-4-6-8(3,9)7-10-5-2/h1,9H,5-7H2,2-3H3

InChI Key

QVONEMXPTQBABP-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)(CC#C)O

Origin of Product

United States

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